Asunaprevir Asunaprevir Asunaprevir is an orally bioavailable inhibitor of the nonstructural protein 3 (NS3), with potential activity against hepatitis C virus (HCV). Upon administration, asunaprevir binds to the active center of the HCV NS3 and prevents NS3 protease-mediated polyprotein maturation. This disrupts the processing of viral proteins required for HCV replication. NS3, a serine protease, is essential for the proteolytic cleavages within the HCV polyprotein and plays a key role during HCV viral RNA replication. HCV is a small, enveloped, single-stranded RNA virus belonging to the Flaviviridae family.
Asunaprevir is an oligopeptide.
Asunaprevir, also named as BMS-650032, is a potent hepatitis C virus (HCV) NS3 protease inhibitor. It has been shown to have a very high efficacy in dual-combination regimens with daclatasvir in patients chronically infected with HCV genotype 1b. It was developed by Bristol-Myers Squibb Canada and approved by Health Canada on April 22, 2016. The commercialization of asunaprevir was canceled one year later on October 16, 2017.
Brand Name: Vulcanchem
CAS No.: 630420-16-5
VCID: VC0519593
InChI: InChI=1S/C35H46ClN5O9S/c1-9-19-16-35(19,31(44)40-51(46,47)22-11-12-22)39-28(42)25-15-21(49-29-24-14-20(36)10-13-23(24)26(48-8)17-37-29)18-41(25)30(43)27(33(2,3)4)38-32(45)50-34(5,6)7/h9-10,13-14,17,19,21-22,25,27H,1,11-12,15-16,18H2,2-8H3,(H,38,45)(H,39,42)(H,40,44)/t19-,21-,25+,27-,35-/m1/s1
SMILES: CC(C)(C)C(C(=O)N1CC(CC1C(=O)NC2(CC2C=C)C(=O)NS(=O)(=O)C3CC3)OC4=NC=C(C5=C4C=C(C=C5)Cl)OC)NC(=O)OC(C)(C)C
Molecular Formula: C35H46ClN5O9S
Molecular Weight: 748.3 g/mol

Asunaprevir

CAS No.: 630420-16-5

Inhibitors

VCID: VC0519593

Molecular Formula: C35H46ClN5O9S

Molecular Weight: 748.3 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

Asunaprevir - 630420-16-5

CAS No. 630420-16-5
Product Name Asunaprevir
Molecular Formula C35H46ClN5O9S
Molecular Weight 748.3 g/mol
IUPAC Name tert-butyl N-[(2S)-1-[(2S,4R)-4-(7-chloro-4-methoxyisoquinolin-1-yl)oxy-2-[[(1R,2S)-1-(cyclopropylsulfonylcarbamoyl)-2-ethenylcyclopropyl]carbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate
Standard InChI InChI=1S/C35H46ClN5O9S/c1-9-19-16-35(19,31(44)40-51(46,47)22-11-12-22)39-28(42)25-15-21(49-29-24-14-20(36)10-13-23(24)26(48-8)17-37-29)18-41(25)30(43)27(33(2,3)4)38-32(45)50-34(5,6)7/h9-10,13-14,17,19,21-22,25,27H,1,11-12,15-16,18H2,2-8H3,(H,38,45)(H,39,42)(H,40,44)/t19-,21-,25+,27-,35-/m1/s1
Standard InChIKey XRWSZZJLZRKHHD-WVWIJVSJSA-N
Isomeric SMILES CC(C)(C)[C@@H](C(=O)N1C[C@@H](C[C@H]1C(=O)N[C@@]2(C[C@H]2C=C)C(=O)NS(=O)(=O)C3CC3)OC4=NC=C(C5=C4C=C(C=C5)Cl)OC)NC(=O)OC(C)(C)C
SMILES CC(C)(C)C(C(=O)N1CC(CC1C(=O)NC2(CC2C=C)C(=O)NS(=O)(=O)C3CC3)OC4=NC=C(C5=C4C=C(C=C5)Cl)OC)NC(=O)OC(C)(C)C
Canonical SMILES CC(C)(C)C(C(=O)N1CC(CC1C(=O)NC2(CC2C=C)C(=O)NS(=O)(=O)C3CC3)OC4=NC=C(C5=C4C=C(C=C5)Cl)OC)NC(=O)OC(C)(C)C
Appearance Solid powder
Melting Point 145-155 ºC
Description Asunaprevir is an orally bioavailable inhibitor of the nonstructural protein 3 (NS3), with potential activity against hepatitis C virus (HCV). Upon administration, asunaprevir binds to the active center of the HCV NS3 and prevents NS3 protease-mediated polyprotein maturation. This disrupts the processing of viral proteins required for HCV replication. NS3, a serine protease, is essential for the proteolytic cleavages within the HCV polyprotein and plays a key role during HCV viral RNA replication. HCV is a small, enveloped, single-stranded RNA virus belonging to the Flaviviridae family.
Asunaprevir is an oligopeptide.
Asunaprevir, also named as BMS-650032, is a potent hepatitis C virus (HCV) NS3 protease inhibitor. It has been shown to have a very high efficacy in dual-combination regimens with daclatasvir in patients chronically infected with HCV genotype 1b. It was developed by Bristol-Myers Squibb Canada and approved by Health Canada on April 22, 2016. The commercialization of asunaprevir was canceled one year later on October 16, 2017.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >2 years if stored properly
Solubility Soluble in DMSO, not in water
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms BMS-650032; BMS 650032; BMS650032; Asunaprevir. brand name: Sunvepra
Reference 1: Hernandez D, Yu F, Huang X, Kirov S, Pant S, McPhee F. Impact of Pre-existing NS5A-L31 or -Y93H Minor Variants on Response Rates in Patients Infected with HCV Genotype-1b Treated with Daclatasvir/Asunaprevir. Adv Ther. 2016 Jun 10. [Epub ahead of print] PubMed PMID: 27287851.
2: Kanda T, Yasui S, Nakamura M, Suzuki E, Arai M, Haga Y, Sasaki R, Wu S, Nakamoto S, Imazeki F, Yokosuka O. Daclatasvir plus Asunaprevir Treatment for Real-World HCV Genotype 1-Infected Patients in Japan. Int J Med Sci. 2016 May 12;13(6):418-23. doi: 10.7150/ijms.15519. eCollection 2016. PubMed PMID: 27279790; PubMed Central PMCID: PMC4893555.
3: Sohda T, Yamauchi E, Anan A, Yokoyama K, Fukunaga A, Yamauchi R, Fukuda S, Takata K, Tanaka T, Hanano T, Kitamura Y, Morihara D, Takeyama Y, Irie M, Shakado S, Sakisaka S. Non-response to daclatasvir and asunaprevir therapy in patients co-infected with hepatitis C virus genotypes 1 and 2. Hepatol Res. 2016 Jun 4. doi: 10.1111/hepr.12758. [Epub ahead of print] PubMed PMID: 27260815.
4: Akuta N, Sezaki H, Suzuki F, Kawamura Y, Hosaka T, Kobayashi M, Kobayashi M, Saitoh S, Suzuki Y, Arase Y, Ikeda K, Kumada H. Favorable efficacy of daclatasvir plus asunaprevir in treatment of elderly Japanese patients infected with HCV genotype 1b aged 70 and older. J Med Virol. 2016 Jun 3. doi: 10.1002/jmv.24592. [Epub ahead of print] PubMed PMID: 27256744.
5: Iio E, Shimada N, Abe H, Atsukawa M, Yoshizawa K, Takaguchi K, Eguchi Y, Nomura H, Kuramitsu T, Kang JH, Matsui T, Hirashima N, Tsubota A, Kusakabe A, Hasegawa I, Miyaki T, Shinkai N, Fujiwara K, Nojiri S, Tanaka Y. Efficacy of daclatasvir/asunaprevir according to resistance-associated variants in chronic hepatitis C with genotype 1. J Gastroenterol. 2016 May 28. [Epub ahead of print] PubMed PMID: 27236547.
6: Ogawa E, Furusyo N, Yamashita N, Kawano A, Takahashi K, Dohmen K, Nakamuta M, Satoh T, Nomura H, Azuma K, Koyanagi T, Kotoh K, Shimoda S, Kajiwara E, Hayashi J; Kyushu University Liver Disease Study (KULDS) Group. Effectiveness and safety of daclatasvir plus asunaprevir for HCV genotype 1b patients aged 75 and over with or without cirrhosis. Hepatol Res. 2016 May 3. doi: 10.1111/hepr.12738. [Epub ahead of print] PubMed PMID: 27142311.
7: Kamada T, Furuta K, Tomioka H. Drug-induced lung injury associated with combination therapy of daclatasvir and asunaprevir: The first case report. Respir Investig. 2016 May;54(3):207-10. doi: 10.1016/j.resinv.2015.12.003. Epub 2016 Jan 18. PubMed PMID: 27108017.
8: Miyazaki R, Miyagi K. Effect and Safety of Daclatasvir-Asunaprevir Combination Therapy for Chronic Hepatitis C Virus Genotype 1b -Infected Patients on Hemodialysis. Ther Apher Dial. 2016 Apr 21. doi: 10.1111/1744-9987.12407. [Epub ahead of print] PubMed PMID: 27098678.
9: Kao JH, Lee YJ, Heo J, Ahn SH, Lim YS, Peng CY, Chang TT, Torbeyns A, Hughes E, Bhore R, Noviello S. All-oral daclatasvir plus asunaprevir for chronic HCV genotype 1b infection: a sub-analysis in Asian patients from the HALLMARK DUAL study. Liver Int. 2016 Mar 24. doi: 10.1111/liv.13128. [Epub ahead of print] PubMed PMID: 27009831.
10: Wei L, Zhang M, Xu M, Chuang WL, Lu W, Xie W, Jia Z, Gong G, Li Y, Bae SH, Yang YF, Xie Q, Lin S, Chen X, Niu J, Jia J, Garimella T, Torbeyns A, McPhee F, Treitel M, Yin PD, Mo L. A phase 3, open-label study of daclatasvir plus asunaprevir in Asian patients with chronic hepatitis C virus genotype 1b infection who are ineligible for or intolerant to interferon alfa therapies with or without ribavirin. J Gastroenterol Hepatol. 2016 Mar 22. doi: 10.1111/jgh.13379. [Epub ahead of print] PubMed PMID: 27003037.
11: Matsumoto N, Ikeda H, Shigefuku R, Hattori N, Watanabe T, Matsunaga K, Hiraishi T, Tamura T, Noguchi Y, Fukuda Y, Ishii T, Okuse C, Sato A, Suzuki M, Itoh F. Hemoglobin Decrease with Iron Deficiency Induced by Daclatasvir plus Asunaprevir Combination Therapy for Chronic Hepatitis C Virus Genotype 1b. PLoS One. 2016 Mar 18;11(3):e0151238. doi: 10.1371/journal.pone.0151238. eCollection 2016. PubMed PMID: 26990758; PubMed Central PMCID: PMC4798293.
12: Sato K, Yamazaki Y, Ohyama T, Kobayashi T, Horiguchi N, Kakizaki S, Kusano M, Yamada M. Combination therapy with daclatasvir and asunaprevir for dialysis patients infected with hepatitis C virus. World J Clin Cases. 2016 Mar 16;4(3):88-93. doi: 10.12998/wjcc.v4.i3.88. PubMed PMID: 26989674; PubMed Central PMCID: PMC4792170.
13: Toyoda H, Kumada T, Tada T, Takaguchi K, Ishikawa T, Tsuji K, Zeniya M, Iio E, Tanaka Y. Erratum to: Safety and efficacy of dual direct-acting antiviral therapy (daclatasvir and asunaprevir) for chronic hepatitis C virus genotype 1 infection in patients on hemodialysis. J Gastroenterol. 2016 Mar 7. [Epub ahead of print] PubMed PMID: 26948482.
14: Sato A, Ishii T, Adachi K, Kumon D, Tamura T, Noguchi Y, Matsumoto N, Okuse C. Sustained virological response after a 17-day treatment with daclatasvir plus asunaprevir in a cirrhotic patient with hepatitis C virus genotype 1b and null response for peginterferon ribavirin therapy. Clin J Gastroenterol. 2016 Apr;9(2):89-92. doi: 10.1007/s12328-016-0630-2. Epub 2016 Feb 20. PubMed PMID: 26896968.
15: Uchida Y, Kouyama JI, Naiki K, Sugawarav K, Inao M, Imai Y, Nakayama N, Mochida S. Development of rare RAVs that are extremely tolerant against NS5A inhibitors during daclatasvir/asunaprevir therapy Via a Two-Hit mechanism. Hepatol Res. 2016 Feb 15. doi: 10.1111/hepr.12673. [Epub ahead of print] PubMed PMID: 26878268.
16: Toyoda H, Kumada T, Tada T, Takaguchi K, Ishikawa T, Tsuji K, Zeniya M, Iio E, Tanaka Y. Safety and efficacy of dual direct-acting antiviral therapy (daclatasvir and asunaprevir) for chronic hepatitis C virus genotype 1 infection in patients on hemodialysis. J Gastroenterol. 2016 Feb 12. [Epub ahead of print] PubMed PMID: 26872889.
17: Ozeki I, Nakajima T, Yamaguchi M, Kimura M, Arakawa T, Kuwata Y, Ohmura T, Sato T, Hige S, Karino Y, Toyota J. Successful achievement of sustained virological response to triple combination therapy containing simeprevir in two patients with chronic hepatitis C who had failed asunaprevir-daclatasvir combination therapy. Hepatol Res. 2016 Feb 9. doi: 10.1111/hepr.12667. [Epub ahead of print] PubMed PMID: 26857426.
18: Suzuki F. [Daclatasvir plus asunaprevir combination therapy for patients with chronic hepatitis C]. Nihon Rinsho. 2015 Dec;73 Suppl 9:257-61. Japanese. PubMed PMID: 26845941.
19: Swallow E, Kelley C, Signorovitch J, Wygant G, McPhee F. Daclatasvir + asunaprevir versus sofosbuvir/ledipasvir for hepatitis C genotype 1 in Japanese patients: an indirect comparison. J Comp Eff Res. 2016 May;5(3):273-9. doi: 10.2217/cer.15.69. Epub 2016 Jan 21. PubMed PMID: 26793987.
20: Suda G, Kudo M, Nagasaka A, Furuya K, Yamamoto Y, Kobayashi T, Shinada K, Tateyama M, Konno J, Tsukuda Y, Yamasaki K, Kimura M, Umemura M, Izumi T, Tsunematsu S, Sato F, Terashita K, Nakai M, Horimoto H, Sho T, Natsuizaka M, Morikawa K, Ogawa K, Sakamoto N. Efficacy and safety of daclatasvir and asunaprevir combination therapy in chronic hemodialysis patients with chronic hepatitis C. J Gastroenterol. 2016 Jan 14. [Epub ahead of print] PubMed PMID: 26768604.
PubChem Compound 16076883
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator